(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
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Overview
Description
(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a phenylpenta-dienenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by the Knoevenagel condensation with benzylidenemalononitrile to introduce the phenylpenta-dienenitrile moiety. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-4-{[(4-fluorophenyl)amino]methylidene}pent-2-enedinitrile: Similar structure but with an amino group instead of a thiazole ring.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, used in dye and herbicide production.
Uniqueness
(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is unique due to its combination of a thiazole ring and a fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z,4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2S/c21-18-11-9-16(10-12-18)19-14-24-20(23-19)17(13-22)8-4-7-15-5-2-1-3-6-15/h1-12,14H/b7-4+,17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAOSUUMMOSTP-GUSDSWBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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